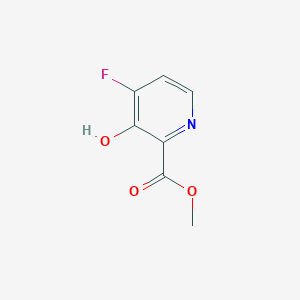
4,5-Dichloro-6-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-6-methylnicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.02 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group on the nicotinaldehyde ring
Métodos De Preparación
The synthesis of 4,5-Dichloro-6-methylnicotinaldehyde typically involves the chlorination of 6-methylnicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions. Industrial production methods may involve the use of photocatalysts to enhance the reaction efficiency and yield . The reaction conditions are generally mild, and the process is designed to minimize side reactions and maximize product purity.
Análisis De Reacciones Químicas
4,5-Dichloro-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Dichloro-6-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
4,5-Dichloro-6-methylnicotinaldehyde can be compared with similar compounds such as:
6-Chloro-5-methylnicotinaldehyde: This compound has a similar structure but with only one chlorine atom.
4,6-Dichloro-5-methylnicotinaldehyde: Another closely related compound with chlorine atoms at different positions, leading to variations in chemical behavior and uses.
Propiedades
Fórmula molecular |
C7H5Cl2NO |
|---|---|
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
4,5-dichloro-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-6(8)7(9)5(3-11)2-10-4/h2-3H,1H3 |
Clave InChI |
DVTGCTDRRPKXLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
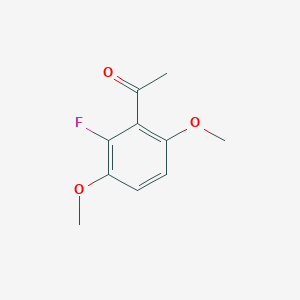
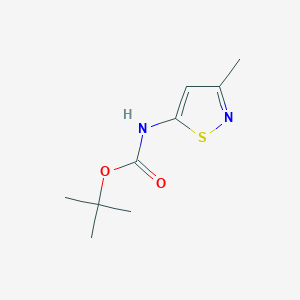
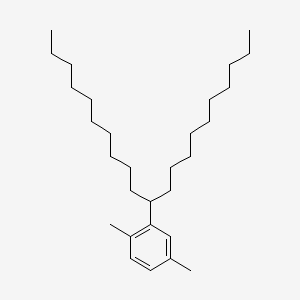
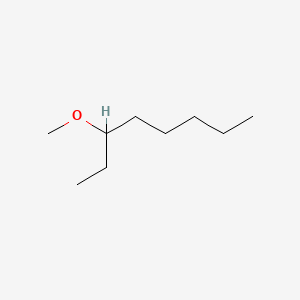
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
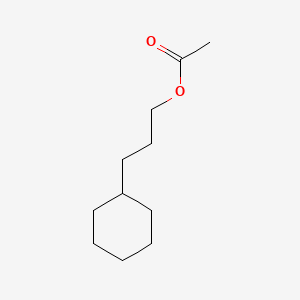
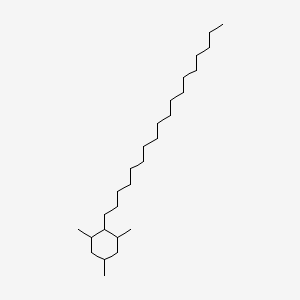
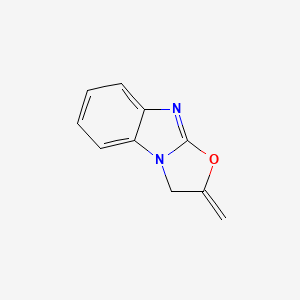

![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)
